molecular formula C7H15NO2 B13500408 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine

Cat. No.: B13500408
M. Wt: 145.20 g/mol
InChI Key: OGKCOKRTPXLJTG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable amine. One common method is the reductive amination of 2-methyl-1,3-dioxolane-2-carbaldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
  • Ethyl 2-methyl-1,3-dioxolane-2-acetate

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the dioxolane ring also contributes to its stability and versatility in various chemical reactions .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

InChI

InChI=1S/C7H15NO2/c1-6(5-8)7(2)9-3-4-10-7/h6H,3-5,8H2,1-2H3

InChI Key

OGKCOKRTPXLJTG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(OCCO1)C

Origin of Product

United States

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